6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to butabarbital , a barbiturate drug used as a sedative and hypnotic. Barbiturates like Butabarbital primarily target GABA-A receptors, neuronal acetylcholine receptors, and kainate receptors .
Mode of Action
6-(Butan-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, due to its structural similarity to Butabarbital, may interact with its targets in a similar manner. Barbiturates potentiate GABA-A receptors and inhibit receptors for neuronal acetylcholine and kainate . GABA-A receptors are predominantly on the post-synaptic membrane, and upon activation, open chloride channels to hyperpolarize the neuron and decrease firing rate . Potentiation of GABAergic neurons produces sedation .
Biochemical Pathways
Butabarbital’s action on GABA-A receptors leads to the opening of chloride channels, resulting in hyperpolarization of neurons and decreased firing rate . This results in sedation.
Pharmacokinetics
It is structurally similar to butabarbital, which is known to have a fast onset and short duration of action . This suggests that this compound may also be rapidly absorbed and distributed in the body, metabolized, and then excreted.
Result of Action
Based on its structural similarity to butabarbital, it may produce sedative effects by potentiating gabaergic neurons and inhibiting neuronal acetylcholine and kainate receptors .
Properties
IUPAC Name |
6-butan-2-yl-3-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-7(3)8-6-9(13)12(5-2)10(14)11-8/h6-7H,4-5H2,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVUKBOELBPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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